molecular formula C18H21N3O5S B2877871 (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 898375-95-6

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2877871
CAS No.: 898375-95-6
M. Wt: 391.44
InChI Key: IMXXVIVSVLYKDW-HNENSFHCSA-N
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Description

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Src Kinase Inhibitory and Anticancer Activities : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including those related to KX2-391 (a selective Src substrate binding site inhibitor), revealed the potential of such compounds for Src kinase inhibitory activities and anticancer effects. These compounds, particularly 4-fluorobenzylthiazolyl derivatives, showed inhibition of cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

  • Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes : Innovative methods for synthesizing polyfunctionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions have been developed, showcasing the versatility of related structures in chemical synthesis and potential for diverse biological applications (Cheng et al., 2010).

  • Antimicrobial Activity : Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the broad potential of benzothiazole and related structures in developing new antimicrobial agents (Bondock et al., 2008).

Molecular Docking and Computational Studies

  • Computational Approaches : Computational calculations and molecular docking studies have been employed to investigate the biological activities of benzothiazole derivatives, demonstrating their potential in drug discovery and development. These studies provide insights into the interaction mechanisms of such compounds with biological targets, which could be relevant for the compound (Fahim & Ismael, 2021).

Solubility and Absorption Studies

  • Solubility and Oral Absorption : A study on a novel aldose reductase inhibitor highlighted the importance of solubility and oral absorption, providing a model for understanding how similar compounds could be optimized for better therapeutic efficacy (Hussain et al., 2022).

Properties

IUPAC Name

N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-9-20-16-11(25-2)5-6-12(26-3)17(16)27-18(20)19-13(22)10-21-14(23)7-8-15(21)24/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXXVIVSVLYKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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